
2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many potent biologically active compounds . The compound also contains an amine group and an oxalic acid group .
Synthesis Analysis
The compound can be synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene followed by reduction with sodium borohydride . This synthesis process yields a new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives .Molecular Structure Analysis
The molecular structure of the compound includes a thiazole ring, an amine group, and an oxalic acid group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the thiazole ring and the amine group . The C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a molecular formula of C5H8N2S . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine
Antioxidant, Analgesic, and Anti-inflammatory Applications: Thiazole derivatives, such as 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine, have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties .
Antimicrobial and Antifungal Applications: These compounds have also shown antimicrobial and antifungal activities, making them potential candidates for the development of new antimicrobial and antifungal agents .
Antiviral Applications: Thiazole derivatives have been found to have antiviral properties, which could be useful in the development of new antiviral drugs .
Diuretic Applications: Thiazole derivatives can act as diuretics, which can be used to treat conditions like hypertension and edema .
Anticonvulsant and Neuroprotective Applications: These compounds have shown potential as anticonvulsant and neuroprotective agents, which could be beneficial in the treatment of neurological disorders .
Antitumor or Cytotoxic Applications: Thiazole derivatives have demonstrated antitumor or cytotoxic properties, making them potential candidates for the development of new cancer treatments .
Now, let’s move on to “Oxalic Acid”.
Oxalic Acid
Analytical Chemistry: Oxalic acid is commonly used as a titrant in acid-base titrations. It can be used to determine the concentration of various cations, including iron, calcium, and magnesium .
Biological Metabolism: Oxalic acid and oxalates are secondary metabolites secreted by fungi, bacteria, and plants. They are linked to various processes in soil, such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .
Biotechnological Potential: The potential of microorganisms for oxalotrophy and the ability of microbial enzymes to degrade oxalates can be used in the prevention of kidney stones, as a diagnostic tool for determining oxalic acid content, as an antifungal factor against plant pathogenic fungi, or even in efforts to improve the quality of edible plants .
Atmospheric Science: Oxalic acid is an important aerosol composition with significant implications on particle formation, growth, acidity, phase state, and environmental impacts .
Industrial Applications: Oxalic acid has a wide range of applications, including uses in the textile, pharmaceutical, and metal cleaning industries .
Catalyst in Chemical Reactions: Oxalic acid can act as a catalyst in various chemical reactions, making it an essential component in the production of many chemicals, including plastics, pharmaceuticals, and agricultural fertilizers .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.C2H2O4/c1-5-4-9-6(8-5)2-3-7;3-1(4)2(5)6/h4H,2-3,7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGXTBLKXDKWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


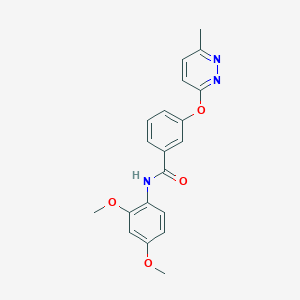
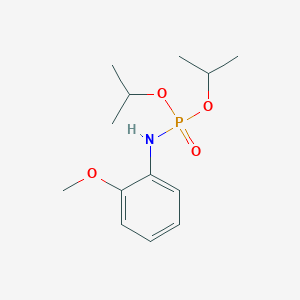
![1,7-dimethyl-8-(2-(4-methylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677457.png)

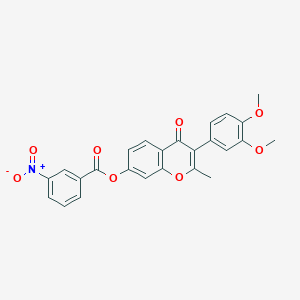
![N-((6-methoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxamide](/img/structure/B2677466.png)
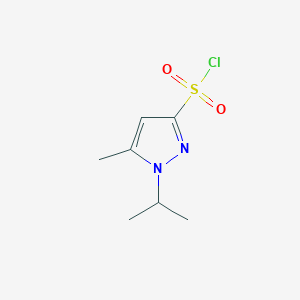
![7-Fluoro-3-[[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2677468.png)
![1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2677470.png)

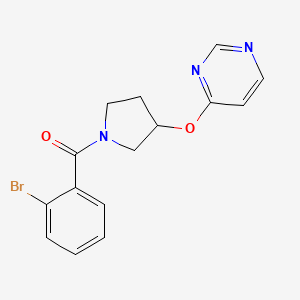

![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)